ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate
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Overview
Description
Ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry and its applications in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of optically pure (2R,3S)-2-amino-3-hydroxy-3-phenylpropionic acid . This process typically requires the use of an alcohol, such as ethanol, in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound often involves bioresolution techniques. For example, the use of Galactomyces geotrichum, an epoxide hydrolase-producing strain, has been shown to resolve racemic ethyl 3-phenylglycidate to produce (2R,3S)-ethyl-3-phenylglycidate with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is employed in the production of bioactive molecules and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate: This isomer has different stereochemistry and may exhibit different biological activities.
Ethyl (2R,3S)-3-phenylglycidate: This compound is used in similar applications but has a different functional group.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylphenyl)propanoate: This derivative has a substituted phenyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m1/s1 |
InChI Key |
RCUYHYDTFXMONZ-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
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